

# Spectroscopic and Structural Elucidation of Methyl 4-O-feruloylquininate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-O-feruloylquininate**, a naturally occurring phenolic compound. As a derivative of ferulic acid and quinic acid, it belongs to the chlorogenic acid family, which is recognized for a variety of biological activities, including antioxidant and anti-inflammatory properties. The precise characterization of this molecule is crucial for its development as a potential therapeutic agent or phytochemical standard.

**Methyl 4-O-feruloylquininate** has been identified in various plant species, including *Stemona japonica* and coffee beans.<sup>[1][2][3]</sup> Its structure combines a quinic acid methyl ester with a ferulic acid moiety, and its molecular formula is  $C_{18}H_{22}O_9$ , with a molecular weight of approximately 382.36 g/mol.<sup>[4][5]</sup> The structural elucidation and confirmation rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.<sup>[6]</sup>

## Data Presentation

The following tables summarize the available spectroscopic data for **Methyl 4-O-feruloylquininate**. It is important to note that while the general spectroscopic profile is established, complete, experimentally verified NMR data from a single source is not consistently available in the public domain. The provided NMR data is based on expected chemical shift ranges from closely related compounds and should be used as a reference.<sup>[4][7]</sup>

## Table 1: NMR Spectroscopic Data (Expected Ranges)

The definitive assignment of the feruloyl group's position to the C-4 hydroxyl of the quinic acid ring is typically confirmed through Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.<sup>[7]</sup> A key correlation would be observed between the proton at the esterified position on the quinic acid ring (H-4, expected to be shifted downfield to ~5.0-5.4 ppm) and the carbonyl carbon of the feruloyl group (C-9').<sup>[7]</sup> Additionally, the methyl ester is confirmed by a correlation between the methyl protons (~3.7 ppm) and the quinic acid carbonyl carbon (C-7).

<sup>[7]</sup>

Assignment	<sup>1</sup> H NMR (ppm)	<sup>13</sup> C NMR (ppm)
Feruloyl Moiety		
H-2'	~6.8-7.2 (d)	~110.0-112.0
H-5'	~6.8-7.2 (d)	~115.0
H-6'	~6.8-7.2 (dd)	~123.0
H-7' (α-CH)	~6.3 (d, J=15.9 Hz)	~115.0
H-8' (β-CH)	~7.6 (d, J=15.9 Hz)	~145.0
C-1'	~127.0	
C-2'	~110.0-112.0	
C-3'	~148.0	
C-4'	~150.0	
C-9' (C=O)	~167.0	
-OCH <sub>3</sub>	~3.9 (s)	~56.0
Quinic Acid Moiety		
H-2ax, H-2eq	~2.0-2.3 (m)	~37.0
H-3	~3.8-5.4 (m)	~70.0-73.0
H-4	~3.8-5.4 (m)	~70.0-73.0
H-5	~3.8-5.4 (m)	~70.0-73.0
H-6ax, H-6eq	~1.8-2.2 (m)	~38.0
C-1	~75.0	
C-7 (C=O)	~176.0	
-OCH <sub>3</sub> (ester)	~3.7 (s)	~52.0

Note: Chemical shifts are dependent on the deuterated solvent used. The proton at the esterified position (H-4) is expected to have a significant downfield shift.[7]

**Table 2: Mass Spectrometry (MS) Data**

Technique	Ion Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)
ESI-MS	Negative	381.12 [M-H] <sup>-</sup>	193, 173, 134
HR-MS	Positive	383.1336 [M+H] <sup>+</sup> , 405.1155 [M+Na] <sup>+</sup>	Confirmation of elemental composition (C <sub>18</sub> H <sub>22</sub> O <sub>9</sub> )

Note: The fragmentation pattern can help distinguish between different isomers of feruloylquinic acid and its esters. For 4-O-feruloylquinic acid derivatives, a base peak at m/z 173 is often characteristic, with a secondary peak at m/z 193.[\[8\]](#)

**Table 3: UV-Visible Spectroscopic Data**

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol or Ethanol	~325

Note: The UV absorption maximum is characteristic of the ferulic acid chromophore.[\[4\]](#)

## Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Methyl 4-O-feruloylquininate** are crucial for obtaining high-quality, reproducible data.

## Isolation and Purification

**Methyl 4-O-feruloylquininate** is a natural product that can be isolated from plant sources.[\[4\]](#)

The general workflow for its purification involves:

- Extraction: Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[\[4\]](#)
- Fractionation: The crude extract is partitioned between solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on solubility.[\[4\]](#)

- Chromatography: The target fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.  
[4][5]

## NMR Spectroscopy

- Sample Preparation: 2-5 mg of the purified compound for  $^1\text{H}$  NMR or 15-20 mg for  $^{13}\text{C}$  NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol- $\text{d}_4$ , DMSO- $\text{d}_6$ , Chloroform- $\text{d}$ ). [7][9]
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). [4]
- Data Acquisition: Standard 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are performed. [4] For  $^{13}\text{C}$  NMR, a greater number of scans (1024 or more) and a relaxation delay of about 2 seconds are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope. [7]

## Mass Spectrometry (ESI-MS)

- Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol. [4]
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for polar natural products. [4]
- Method: The sample solution is infused into the mass spectrometer. Data is typically collected in both positive and negative ion modes to observe the molecular ion and its fragmentation patterns. [4] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. [4]

## UV-Visible Spectroscopy

- Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent like methanol or ethanol. [4]
- Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths, typically from 200-400 nm. [4]

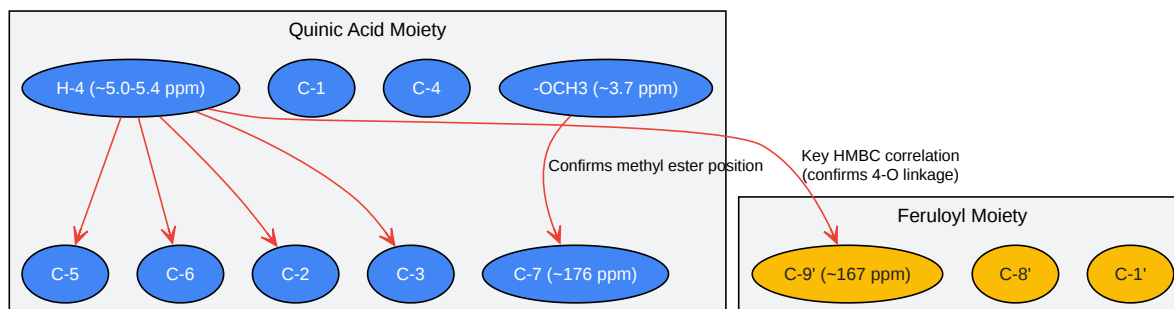
- Data Analysis: The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are recorded, which are indicative of the chromophores in the molecule.[4]

## Mandatory Visualization



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Caption: General workflow for the isolation and spectroscopic characterization of **Methyl 4-O-feruloylquininate**.



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Caption: Key HMBC correlations for the structural confirmation of **Methyl 4-O-feruloylquininate**.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
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